Einecs 255-399-6
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Overview
Description
Einecs 255-399-6, also known by its Chemical Abstracts Service number 41489-07-0, is a compound with the molecular formula C27H53N3O5 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Chemical Reactions Analysis
Einecs 255-399-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific functional groups present in the compound. Major products formed from these reactions can vary widely, but they typically involve modifications to the molecular structure that enhance its chemical properties.
Scientific Research Applications
Einecs 255-399-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the production of specialized materials or as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Einecs 255-399-6 involves its interaction with specific molecular targets and pathways These interactions can lead to various biochemical effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Einecs 255-399-6 can be compared with other similar compounds listed in the European Inventory of Existing Commercial Chemical Substances. Similar compounds may include those with comparable molecular structures or functional groups.
List of Similar Compounds:- Amyl nitrite (mixed isomers)
- Bismuth tetroxide
- Mercurous oxide
- 4-Hydroxystyrene
- 4-t-Butoxy styrene
- 2,5-Dimethyl-2,5-diacryloxyhexane copolymer
Properties
CAS No. |
41489-07-0 |
---|---|
Molecular Formula |
C27H53N3O5 |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
hexadecyl (2S)-2,6-diaminohexanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H46N2O2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)21(24)18-15-16-19-23;7-4-2-1-3(6-4)5(8)9/h21H,2-20,23-24H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t21-;/m0./s1 |
InChI Key |
VGNNYNWSNNGUJC-BOXHHOBZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCCN)N.C1CC(=O)NC1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CCCCN)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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